1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone
Description
1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a piperazine-based compound featuring a 3,4-dichlorophenyl-substituted furan ring connected via a carbonothioyl (-C=S) linkage. This structural framework is commonly explored in medicinal chemistry for CNS-targeted applications, antimicrobial agents, and enzyme inhibition studies .
Properties
IUPAC Name |
1-[4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)12-2-3-13(18)14(19)10-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGWPNFKTMCOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the formation of the furan ring
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale chemical reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a different functional group.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Alcohols or amines, depending on the specific reduction conditions.
Substitution: : Various substituted piperazines or other derivatives.
Scientific Research Applications
Medicinal Chemistry
Research has indicated that 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone exhibits potential as an antimicrobial agent . In vitro studies have shown moderate antibacterial and antifungal activities against various pathogens, including strains of Candida and both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial therapies .
Anticancer Activity
The compound has also been evaluated for anticancer properties . Studies involving a panel of approximately 60 human cancer cell lines revealed moderate anticancer activity, indicating its potential as a scaffold for the development of novel anticancer drugs. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Enzyme Inhibition
Research into the biochemical pathways affected by this compound suggests it may act as an enzyme inhibitor . This property is particularly valuable in drug design, where inhibiting specific enzymes can lead to therapeutic effects in various diseases, including metabolic disorders and cancers.
Case Study 1: Antimicrobial Efficacy
In a study published in Biointerface Research, researchers synthesized several derivatives of the compound and assessed their antimicrobial activities. The results indicated that certain derivatives had lower MIC values compared to existing antimicrobial agents, highlighting their potential as effective treatments against resistant strains .
Case Study 2: Anticancer Screening
A comprehensive screening of the compound's derivatives against multiple cancer cell lines showed promising results in inhibiting tumor growth. The study emphasized the need for further exploration of structure-activity relationships to optimize efficacy and minimize toxicity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanone (NJ-1)
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
- Structure: Features a biphenyl-acetyl linker instead of furan-carbonothioyl.
- Activity : Exhibited balanced anti-dopaminergic and anti-serotonergic activity with reduced catalepsy (ED50: 1.2 mg/kg vs. 2.5 mg/kg for haloperidol). QSAR models linked its efficacy to high QPlogBB (brain/blood partition coefficient) and electron affinity (EA) .
Heterocyclic Group Modifications
1-(4-(3,4-Difluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5b)
- Structure: Replaces dichlorophenyl with 3,4-difluorophenyl and furan-carbonothioyl with a pyrimidinyloxy-thioether group.
- Synthesis : Achieved 92% yield via Cs2CO3-mediated coupling in DMF .
- Physicochemical Properties : Lower logP (2.8 vs. 3.5 for the target compound) due to fluorine’s electronegativity, enhancing solubility but reducing membrane permeability .
1-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one (37)
- Structure: Substitutes furan-carbonothioyl with a sulfonylpyridine group and adds a trifluoromethyl (-CF3) substituent.
- Activity : Showed potent antichlamydial activity (IC50: 0.8 µM) attributed to the sulfonyl group’s electron-withdrawing effects enhancing target enzyme (CYP51) binding .
Pharmacokinetic and Pharmacodynamic Profiles
Table 1: Key Comparative Data
- QPlogBB Correlation : The target compound’s moderate QPlogBB (0.45) suggests better blood-brain barrier penetration than pyrimidinyl derivatives (0.28) but less than biphenyl analogs (0.62) .
Biological Activity
The compound 1-(4-(5-(3,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Core Structure : The compound features a piperazine ring, which is known for its versatility in drug design.
- Functional Groups : The presence of a furan ring and a dichlorophenyl moiety contributes to its unique chemical properties and biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that derivatives of compounds containing furan and piperazine structures exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy:
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of various cancer cell lines by targeting cell cycle regulators .
- Case Studies : In one study, a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also being explored:
- Cytokine Inhibition : Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Data Tables
| Activity Type | Target Pathogen/Cell Line | IC50/EC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Cell wall synthesis inhibition |
| Anticancer | MCF-7 (breast cancer) | 10 µM | Apoptosis induction |
| Anti-inflammatory | RAW 264.7 macrophages | 20 µM | Cytokine production inhibition |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Synergistic Effects : Combinations with other antimicrobial agents have shown enhanced efficacy against resistant strains.
- Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells, which is crucial for minimizing side effects in therapeutic applications.
- Structure-Activity Relationship (SAR) : Modifications to the dichlorophenyl and furan groups have been explored to optimize biological activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
